Cas no 294874-70-7 (1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl-)
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl-
- 3-Methyl-5-(2-oxo-propyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid
- 5-Acetonyl-3-methyl-1-phenyl-1H-pyrazol-4-carbonsaeure
- 5-acetonyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- SR-01000432884
- CBMicro_038693
- DTXSID40351144
- AKOS000301278
- A819932
- 3-methyl-5-(2-oxo-propyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, AldrichCPR
- 294874-70-7
- 3-methyl-5-(2-oxo-propyl)-1-phenyl-1 h-pyrazole-4-carboxylic acid
- SMR000273609
- 1H-Pyrazole-4-carboxylicacid,3-methyl-5-(2-oxopropyl)-1-phenyl-
- CHEMBL1331603
- MLS000714129
- BIM-0038421.P001
- HMS2634J04
- 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylicacid
- HMS3361O02
- FT-0644361
- CS-0323769
- 3-Mehtyl-5-(2-oxo-propyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- SR-01000432884-1
- SCHEMBL15330641
-
- MDL: MFCD01304825
- Inchi: 1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19)
- InChI Key: JVYLAXJJWDRRNW-UHFFFAOYSA-N
- SMILES: OC(C1C(C)=NN(C2C=CC=CC=2)C=1CC(C)=O)=O
Computed Properties
- Exact Mass: 258.10000
- Monoisotopic Mass: 258.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 436.2±40.0 °C at 760 mmHg
- Flash Point: 217.6±27.3 °C
- PSA: 72.19000
- LogP: 2.01040
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002909-5g |
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
294874-70-7 | 95% | 5g |
$873.18 | 2023-09-02 | |
| Chemenu | CM379052-1g |
3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
294874-70-7 | 95%+ | 1g |
$272 | 2023-01-03 | |
| Ambeed | A702291-1g |
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
294874-70-7 | 95+% | 1g |
$245.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394439-1g |
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
294874-70-7 | 95+% | 1g |
¥2479.00 | 2024-08-03 |
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- Suppliers
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl-
Comprehensive Overview of 1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- (CAS No. 294874-70-7)
1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- (CAS No. 294874-70-7) is a specialized organic compound belonging to the pyrazole family, which has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a phenyl group, a methyl substituent, and a 2-oxopropyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting inflammatory pathways and metabolic disorders, aligning with the growing demand for novel therapeutic agents.
The structural attributes of 1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- contribute to its reactivity and functional diversity. The presence of a carboxylic acid group at the 4-position enables facile derivatization, while the oxopropyl side chain offers opportunities for further chemical modifications. Such characteristics are highly sought after in medicinal chemistry, where scaffold flexibility is crucial for optimizing drug candidates. Recent studies highlight its role in developing kinase inhibitors and GPCR modulators, addressing trending topics like personalized medicine and precision oncology.
In the context of sustainability and green chemistry, CAS No. 294874-70-7 has been investigated for its compatibility with eco-friendly synthetic protocols. With the rise of AI-driven drug design and computational modeling, this compound's properties are being simulated to predict its interactions with biological targets, reducing reliance on traditional trial-and-error methods. This aligns with the industry's shift toward high-throughput screening and machine learning-assisted discovery, topics frequently searched by professionals in the field.
From an industrial perspective, 1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- is synthesized via multi-step organic reactions, often involving Pd-catalyzed cross-coupling or condensation techniques. Its purity and stability are critical for scaling up production, a concern echoed in forums discussing GMP compliance and quality control in fine chemicals. Analytical methods such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring reproducibility—a key factor for researchers troubleshooting synthesis protocols.
Beyond pharmaceuticals, this pyrazole derivative has potential applications in material science, particularly in designing organic semiconductors and photoactive materials. Its conjugated system and electron-withdrawing groups make it a candidate for optoelectronic devices, a hot topic in renewable energy research. As interest grows in biodegradable polymers and smart materials, the versatility of CAS No. 294874-70-7 positions it as a molecule of interdisciplinary relevance.
In summary, 1H-Pyrazole-4-carboxylicacid, 3-methyl-5-(2-oxopropyl)-1-phenyl- exemplifies the convergence of synthetic chemistry and cutting-edge applications. Its role in addressing contemporary challenges—from drug development to sustainable technologies—underscores its importance in scientific advancement. For researchers seeking reliable data on this compound, understanding its structure-activity relationships and synthetic pathways remains paramount, reflecting the compound's enduring relevance in global innovation.
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